molecular formula C12H13FO3 B1325295 2,2-Dimethyl-4-(3-fluorophenyl)-4-oxobutyric acid CAS No. 898766-70-6

2,2-Dimethyl-4-(3-fluorophenyl)-4-oxobutyric acid

Cat. No. B1325295
CAS RN: 898766-70-6
M. Wt: 224.23 g/mol
InChI Key: UHAIYWHYNNTGTL-UHFFFAOYSA-N
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Description

2,2-Dimethyl-4-(3-fluorophenyl)-4-oxobutyric acid, or 2,2-DMF-4-F-4-OB, is a fluorinated carboxylic acid that has been used in a variety of scientific applications. It is a versatile compound with a range of properties that make it useful in a variety of experiments.

Scientific Research Applications

1. Molecular Recognition and Hydrogen Bonding

2,2-Dimethyl-4-(3-fluorophenyl)-4-oxobutyric acid has been studied for its role in molecular recognition, particularly in the formation of intermolecular hydrogen-bonded dimers. This aspect is crucial in understanding the compound's applications in molecular self-assembly and recognition processes (Wash, Maverick, Chiefari, & Lightner, 1997).

2. Chiral Separations in Supercritical Fluid Chromatography

The compound has been used in chiral supercritical fluid chromatography (SFC) for resolving a series of racemic acids. This application is significant in the field of analytical chemistry, particularly in the separation of chiral compounds without the use of acidic additives, which has implications for large-scale SFC (Wu, Yip, Li, Sun, Kempson, & Mathur, 2016).

3. Synthesis and Characterization in Chemistry

This compound is involved in the synthesis of various chemical compounds. For example, it is used in the formation of benzylidene-oxaindolizidines, contributing to the development of new chemical structures and understanding their crystal structures (Möhrle, Mehrens, & Tot, 2003).

4. Recognition in Polymer Science

The compound plays a role in the selective recognition of hydrophilic amino and N,N-dimethylamino compounds by certain oligomers. This property is vital in polymer science, particularly in the development of materials capable of selective molecular recognition and transfer from aqueous to organic media (Sawada, Yoshino, Kurachi, Kawase, Takishita, & Tanedani, 2000).

5. Formation of Metal Ion Complexes

Research has demonstrated the ability of this compound to form complexes with various metal ions. These complexes have been characterized for their thermal and magnetic properties, contributing to the understanding of metal-ligand interactions (Ferenc, Sadowski, Tarasiuk, Cristóvão, Osypiuk, & Sarzyński, 2017).

6. Computational Chemistry and Spectroscopy

The compound has been a subject in computational chemistry and spectroscopy studies, particularly in understanding the vibrational and electronic structure of related fluorinated amino acids. This research contributes to the broader field of computational modeling and spectroscopic analysis of complex molecules (Pallavi & Tonannavar, 2020).

7. Development of pH-Sensitive Fluorescence Probes

Research involving this compound has led to the development of pH-sensitive fluorescence probes. These probes are essential in biochemical and environmental monitoring, as they can detect changes in pH levels in various settings (Ihmels, Meiswinkel, Mohrschladt, Otto, Waidelich, Towler, White, Albrecht, & Schnurpfeil, 2005).

8. Catalysis in Organic Synthesis

The compound is used in organic synthesis, specifically in the formation of diarylated dienes. This application is vital in synthetic chemistry, offering insights into catalysis and reaction mechanisms (Böhmer & Grigg, 1999).

9. Role in Behavioral and Pharmacological Studies

This compound has been studied in the context of compulsive food consumption in animal models. This research provides insights into the neural mechanisms underlying compulsive behaviors, with potential implications for understanding eating disorders (Piccoli, Bonaventura, Cifani, Costantini, Massagrande, Montanari, Martinelli, Antolini, Ciccocioppo, Massi, Merlo-Pich, Fabio, & Corsi, 2012).

10. Anticoccidial Agent Development

This compound has been evaluated for its potential as an anticoccidial agent. Its derivatives show inhibition of specific enzymes in parasites, contributing to the development of new treatments for parasitic infections (Qian, Liang, Feng, Fisher, Crumley, Rattray, Dulski, Gurnett, Leavitt, Liberator, Misura, Samaras, Tamas, Schmatz, Wyvratt, & Biftu, 2006).

Mechanism of Action

The mechanism of action of “2,2-Dimethyl-4-(3-fluorophenyl)-4-oxobutyric acid” is not known. Without more specific information, it’s difficult to speculate on how this compound might interact with biological systems .

Safety and Hazards

The safety and hazards associated with “2,2-Dimethyl-4-(3-fluorophenyl)-4-oxobutyric acid” are not known. It’s important to handle all chemical compounds with care and to follow appropriate safety protocols .

properties

IUPAC Name

4-(3-fluorophenyl)-2,2-dimethyl-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO3/c1-12(2,11(15)16)7-10(14)8-4-3-5-9(13)6-8/h3-6H,7H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHAIYWHYNNTGTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)C1=CC(=CC=C1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60645350
Record name 4-(3-Fluorophenyl)-2,2-dimethyl-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898766-70-6
Record name 4-(3-Fluorophenyl)-2,2-dimethyl-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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